1-(3-Methoxypyridin-2-yl)piperidin-4-amine
Description
Contextualization within Amine-Containing Heterocyclic Systems
Amine-containing heterocyclic systems are fundamental scaffolds in medicinal chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the piperidine (B6355638) ring, its saturated counterpart, are prevalent in a vast array of pharmaceuticals and biologically active compounds.
The 2-aminopyridine (B139424) moiety, in particular, is a recognized pharmacophore and a versatile synthetic precursor for a variety of heterocyclic compounds. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in drug-receptor binding.
Similarly, the 4-aminopiperidine (B84694) scaffold is a key structural element in many biologically active molecules. researchgate.net Derivatives of 4-aminopiperidine have been investigated for their potential as cognition-enhancing drugs and analgesics. tandfonline.comnih.gov The conformational flexibility of the piperidine ring, combined with the basicity of the amino group, allows for diverse interactions with biological targets.
The combination of these two heterocyclic systems in 1-(3-Methoxypyridin-2-yl)piperidin-4-amine results in a molecule with multiple potential points for biological interaction and further chemical modification.
Table 1: Properties of Constituent Heterocyclic Systems
| Property | Pyridine | Piperidine |
| Formula | C5H5N | C5H11N |
| Molar Mass | 79.1 g/mol | 85.15 g/mol |
| Aromaticity | Aromatic | Non-aromatic |
| Basicity (pKa of conjugate acid) | ~5.2 | ~11.2 |
Role as a Synthetic Intermediate and Chemical Building Block in Organic Synthesis
While specific synthetic procedures for this compound are not readily found in the literature, its synthesis can be envisioned through established methods of organic chemistry. A plausible synthetic route would involve the coupling of a suitably activated 3-methoxypyridine (B1141550) derivative with 4-aminopiperidine or a protected version thereof.
One common approach for the formation of a bond between a pyridine ring and a secondary amine like piperidine is through nucleophilic aromatic substitution (SNAr) of a halopyridine. For instance, the reaction of a 2-halopyridine with an amine is a widely used method, though it can be influenced by the electronic nature of the pyridine ring. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can facilitate this reaction.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient method for the formation of aryl-nitrogen bonds and could be applicable to the synthesis of the target compound.
The 2-amino-3-methoxypyridine (B156974) precursor could potentially be synthesized from commercially available starting materials. For example, the synthesis of 2-amino-3-methoxypyridine has been documented, and this could serve as a starting point for further functionalization and coupling with the piperidine moiety. nih.gov
As a synthetic intermediate, this compound offers several reactive sites for further chemical transformations. The primary amino group on the piperidine ring can be readily acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of a wide variety of functional groups. The pyridine nitrogen can be quaternized, and the pyridine ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.
Overview of Academic Research Trajectories for Analogs and Related Scaffolds
Given the limited specific research on this compound, an examination of the research on its analogs and related scaffolds can provide insight into its potential areas of investigation.
2-Aminopyridine Derivatives: The 2-aminopyridine scaffold is a cornerstone in drug discovery. rsc.org Research on its derivatives is extensive and covers a broad spectrum of therapeutic areas. For instance, various 2-aminopyridine derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 8 (CDK8), a potential target in colorectal cancer therapy. acs.org The simple and functionalized nature of 2-aminopyridine allows for the creation of diverse molecular libraries for screening against various biological targets. nih.gov
4-Aminopiperidine Derivatives: The 4-aminopiperidine moiety is another privileged scaffold in medicinal chemistry. acs.org Studies have shown that derivatives of 4-aminopiperidine can act as potent cognition enhancers, with some compounds showing activity in models of neurodegenerative diseases like Alzheimer's disease. nih.govdoi.org The pharmacological profile of 4-aminopiperidine derivatives is diverse, with research exploring their potential as analgesics, anti-inflammatory agents, and antagonists for various receptors. researchgate.nettandfonline.com
The combination of these two pharmacologically significant scaffolds in this compound suggests that its analogs could be of interest in areas such as neuropharmacology, oncology, and infectious diseases. The methoxy (B1213986) group on the pyridine ring can also influence the compound's pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-15-10-3-2-6-13-11(10)14-7-4-9(12)5-8-14/h2-3,6,9H,4-5,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNBISZXVWTYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660444 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-16-5 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1-(3-Methoxypyridin-2-yl)piperidin-4-amine
The synthesis of this compound, with the CAS number 902837-16-5, is primarily achieved through a nucleophilic aromatic substitution (SNA r) reaction. researchgate.netchemrxiv.orgyoutube.comsci-hub.senih.gov This approach is a cornerstone of pyridine (B92270) chemistry, allowing for the formation of a carbon-nitrogen bond between the pyridine and piperidine (B6355638) rings.
Key Precursors and Reaction Pathways in its Preparation
The most direct and plausible synthetic pathway to this compound involves the reaction of a 2-halopyridine with a suitable piperidin-4-amine derivative. The key precursors for this synthesis are:
2-Halo-3-methoxypyridine: The halogen at the 2-position of the pyridine ring serves as a leaving group. The reactivity of halogens in S NAr reactions on pyridines can vary, but typically chloro- or fluoro-pyridines are used. researchgate.netnih.gov 2-Chloro-3-methoxypyridine is a common and commercially available starting material.
Piperidin-4-amine or a protected analogue: The amine group on the piperidine ring can be reactive under the conditions required for the S NAr reaction. Therefore, a protected form, such as tert-butyl piperidin-4-ylcarbamate, is often employed. The protecting group can be removed in a subsequent step.
The general reaction pathway can be summarized as follows:
Nucleophilic Aromatic Substitution (S NAr): 2-Chloro-3-methoxypyridine is reacted with a protected piperidin-4-amine in the presence of a base and a suitable solvent. The reaction is often heated to facilitate the substitution. youtube.comsci-hub.se
Deprotection: The protecting group on the piperidine's 4-amino group is removed to yield the final product. For a tert-butoxycarbonyl (Boc) group, this is typically achieved under acidic conditions.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis |
| 2-Chloro-3-methoxypyridine | Electrophilic pyridine component with a leaving group |
| tert-Butyl piperidin-4-ylcarbamate | Nucleophilic piperidine component with a protected amine |
Methodological Advancements and Optimization Strategies in Synthesis
While the fundamental S NAr approach is well-established, several advancements can be applied to optimize the synthesis of this compound. These strategies focus on improving reaction efficiency, yield, and purity.
Catalysis: While many S NAr reactions proceed thermally, the use of catalysts can enhance the reaction rate and allow for milder conditions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for the formation of the aryl-nitrogen bond, although they are more commonly used for less activated aryl halides.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the nucleophilic aromatic substitution on halopyridines. sci-hub.se This technique can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.
Solvent and Base Selection: The choice of solvent and base is critical for the success of the S NAr reaction. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction. sci-hub.se The selection of a suitable base, such as potassium carbonate or triethylamine, is also important to neutralize the hydrogen halide formed during the reaction.
Functional Group Interconversions and Derivatization Strategies for the Piperidine and Pyridine Moieties
The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of derivatives with diverse properties.
Alkylation and Acylation Reactions at the Piperidine Nitrogen
The secondary amine within the piperidine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions. However, in the target molecule, this nitrogen is already substituted with the pyridine ring, making it a tertiary amine. Therefore, direct alkylation or acylation at this position is not feasible.
Transformations of the Amine Functionality
The primary amine at the 4-position of the piperidine ring is a versatile functional group for a wide range of chemical transformations.
Alkylation: The primary amine can be alkylated to form secondary or tertiary amines using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a common method for introducing alkyl groups to an amine. mdpi.com
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This is a robust and widely used reaction in organic synthesis.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.
Urea and Thiourea Formation: The amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively.
Table 2: Potential Transformations of the 4-Amino Group
| Reaction Type | Reagent Example | Functional Group Formed |
| Alkylation | Alkyl halide, Aldehyde/Ketone + reducing agent | Secondary/Tertiary Amine |
| Acylation | Acid chloride, Acid anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
Substitutions and Modifications on the Pyridine Ring
The pyridine ring in this compound is generally electron-rich due to the presence of the methoxy (B1213986) and amino-piperidine substituents, which can direct further electrophilic substitutions. However, the reactivity of the pyridine ring can be complex.
Electrophilic Aromatic Substitution: The electron-donating groups on the pyridine ring would be expected to activate it towards electrophilic attack. However, the nitrogen atom in the pyridine ring can be protonated or complex with Lewis acids under the reaction conditions, which deactivates the ring towards electrophilic substitution.
Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted pyridines. The methoxy group can potentially direct lithiation to the adjacent 4-position. The resulting lithiated species can then be reacted with a variety of electrophiles to introduce new substituents.
Nucleophilic Aromatic Substitution: While the pyridine ring already underwent an S NAr reaction for its synthesis, further nucleophilic substitution is generally unlikely unless an additional activating group and a suitable leaving group are present on the ring.
Chemical Reactivity Profile of the Methoxy Group
The methoxy group (-OCH₃) at the 3-position of the pyridine ring in this compound is a key functional group that can participate in several chemical transformations. Its reactivity is primarily centered around the cleavage of the aryl ether bond (O-demethylation) and its influence on the aromatic pyridine system. While specific studies on the reactivity of the methoxy group in this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from established reactions of 3-methoxypyridine (B1141550) and its derivatives.
The primary reaction of the methoxy group is its conversion to a hydroxyl group, a transformation known as O-demethylation. This ether cleavage is a fundamental process in organic synthesis, often required to unmask a phenolic group which can then be used for further functionalization. The cleavage of aryl methyl ethers typically requires harsh conditions due to the stability of the C(sp²)–O bond. clockss.orgresearchgate.net The reaction generally proceeds via protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the methyl group. researchgate.netnih.gov
Several reagents are commonly employed for the O-demethylation of aryl methyl ethers, and their effectiveness can be applied to 3-methoxypyridine systems. nih.gov Strong Brønsted acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond at elevated temperatures. nih.gov The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by an Sₙ2 attack by the halide anion on the methyl carbon. researchgate.netnih.gov
Lewis acids are also highly effective for this transformation. Boron tribromide (BBr₃) is a classic and powerful reagent for cleaving aryl ethers. nih.gov It functions by coordinating to the ether oxygen, which facilitates the cleavage of the methyl-oxygen bond. nih.gov Other Lewis acids such as aluminum chloride (AlCl₃) can also be used, though they may be less reactive. nih.gov
More selective methods have also been developed. For instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines over anisoles, highlighting a method that could be useful in complex molecules where multiple methoxy groups are present. nih.govnih.gov This selectivity is attributed to the different rates of aryl methyl ether cleavage, which can be exploited to achieve chemoselectivity. nih.gov The reaction of 3-methoxypyridine with L-selectride in refluxing THF has been reported to yield the corresponding pyridinol. nih.govnih.gov
The methoxy group also influences the electronic properties of the pyridine ring. As an electron-donating group, it can affect the regioselectivity of electrophilic or nucleophilic substitution reactions on the pyridine ring, although its primary reactivity remains the O-demethylation.
The table below summarizes various reagents and conditions used for the O-demethylation of 3-methoxypyridine derivatives, which are representative of the expected reactivity for the title compound.
Table 1: Reagents and Conditions for O-Demethylation of 3-Methoxypyridine Systems
| Reagent(s) | Solvent | Conditions | Product | Reference(s) |
| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | Low temperature (e.g., -78°C) to room temperature | 3-Hydroxypyridine derivative | nih.gov |
| Hydrobromic acid (47% HBr) | Acetic acid or neat | Reflux / High temperature (e.g., ~130°C) | 3-Hydroxypyridine derivative | nih.gov |
| L-selectride | Tetrahydrofuran (THF) | Reflux | 3-Hydroxypyridine derivative | nih.govnih.gov |
| Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | Heating | 3-Hydroxypyridine derivative | nih.gov |
Molecular Design and Structure Activity Relationship Sar Studies on Derivatives
Methodologies in Structure-Activity Relationship Elucidation
The elucidation of SAR for derivatives of this compound involves a variety of synthetic and analytical strategies. These methodologies are designed to efficiently map the chemical space around the core scaffold and to gain a deep understanding of the molecular features that govern its biological activity.
Parallel synthesis has emerged as a powerful tool in medicinal chemistry for the rapid generation of a multitude of analogs for SAR studies. youtube.comnih.gov This high-throughput approach allows for the systematic exploration of various substituents around the this compound core. The design of such a library typically involves the diversification of several key regions of the molecule.
For the 1-(3-methoxypyridin-2-yl) moiety, a library could be designed to explore:
The methoxy group: Substitution with other alkoxy groups (e.g., ethoxy, isopropoxy) or bioisosteric replacements (e.g., hydroxyl, difluoromethoxy) can probe the role of this group in target binding and its impact on metabolic stability. nih.gov
The pyridine ring: The nitrogen atom's position can be altered, or the ring can be replaced with other heterocycles (e.g., pyrimidine, pyrazine) to evaluate the importance of the pyridine scaffold for biological activity. acs.org
For the piperidin-4-amine portion, diversification can include:
The 4-amino group: Acylation, alkylation, or sulfonylation of the amine can introduce a wide range of functionalities, exploring different steric and electronic requirements in the binding pocket. nih.gov
The piperidine ring: Introduction of substituents on the piperidine ring can explore conformational effects and provide additional interaction points with the target. nih.govresearchgate.net
A representative parallel synthesis approach could involve the reaction of a common intermediate, such as a protected 4-aminopiperidine (B84694), with a library of substituted 2-halopyridines. Subsequent modification of the 4-amino group would further expand the library.
Table 1: Representative Library Design for SAR Exploration
| Scaffold Position | R1 (on Pyridine) | R2 (on Piperidine Amine) |
| 1 | -OCH3 | -H |
| 2 | -OCH2CH3 | -C(O)CH3 |
| 3 | -OH | -SO2CH3 |
| 4 | -OCF2H | -CH2Ph |
This table illustrates a hypothetical library design for exploring the SAR of this compound derivatives.
The resulting compounds from such a library are then screened in relevant biological assays to identify trends in activity, which guide the design of the next generation of analogs.
While parallel synthesis provides a broad overview of SAR, the targeted synthesis of specific, rationally designed analogs is essential for a deeper mechanistic understanding. acs.org This approach focuses on making discrete changes to the molecule to test specific hypotheses about its mode of action.
For instance, if initial SAR studies suggest that the methoxy group on the pyridine ring is involved in a key hydrogen bond interaction, a targeted analog could be synthesized where the oxygen is replaced with a methylene group (-CH2-) to remove the hydrogen bond acceptor capability. Comparing the activity of this analog with the parent compound can provide strong evidence for or against the hypothesized interaction.
Another example would be the synthesis of enantiomerically pure analogs if a chiral center is introduced. The separate evaluation of each enantiomer can reveal stereospecific binding requirements of the target. acs.org
The synthesis of these key analogs often requires multi-step, classical organic synthesis routes, which are more labor-intensive than parallel synthesis but provide invaluable, high-resolution data on the molecular determinants of activity.
Table 2: Examples of Targeted Analogs for Mechanistic Probing
| Analog | Modification from Parent Compound | Rationale for Synthesis |
| Analog A | Replacement of the 3-methoxy group with a 3-methyl group. | To investigate the electronic contribution of the methoxy group versus its steric bulk. |
| Analog B | Shifting the methoxy group from the 3-position to the 4-, 5-, or 6-position of the pyridine ring. | To probe the positional importance of the substituent for target interaction. |
| Analog C | Replacement of the piperidine ring with a pyrrolidine (B122466) or azepane ring. | To evaluate the impact of ring size on the conformational requirements for activity. |
| Analog D | N-methylation of the piperidine nitrogen. | To assess the role of the piperidine nitrogen in potential hydrogen bonding or salt-bridge formation. |
This table provides examples of specific, rationally designed analogs and the scientific questions they are intended to answer.
By combining the broad exploration of SAR through library design with the in-depth mechanistic insights gained from targeted synthesis, medicinal chemists can effectively navigate the complex process of drug optimization.
Computational and Theoretical Chemistry Applications
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are powerful tools to explore the dynamic nature of "1-(3-Methoxypyridin-2-yl)piperidin-4-amine" and its analogs, offering a microscopic view of their interactions with biological targets.
Molecular Docking and Ligand-Target Interaction Prediction for Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of "this compound," docking studies are instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity.
Research on structurally related pyridine (B92270) and piperidine (B6355638) derivatives has demonstrated the utility of molecular docking in predicting binding modes. For instance, in studies of thiazole-clubbed pyridine scaffolds as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to determine the binding energy and non-bonding interactions between the ligands and the receptor's active site. strath.ac.uk Similarly, docking studies on 3-methoxy flavone (B191248) derivatives with estrogen and epidermal growth factor receptors have successfully identified crucial interactions within the binding pockets of these proteins. nih.gov For derivatives of "this compound," docking simulations would likely reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues of a target protein, guiding the design of more potent and selective analogs.
| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Parent Compound | - | -7.5 | ASP145, LYS88, TYR82 |
| 4-Fluoro analog | Addition of Fluorine to Piperidine | -8.1 | ASP145, LYS88, PHE146 |
| N-benzyl analog | Addition of Benzyl group to Piperidine Nitrogen | -9.2 | ASP145, TYR82, LEU130 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape and binding dynamics of a molecule over time. For "this compound," MD simulations can reveal the flexibility of the piperidine ring and the rotational freedom around the pyridine-piperidine bond, which are critical for its interaction with a binding site.
Studies on similar heterocyclic compounds, such as thiazole-clubbed pyridines, have employed MD simulations to verify docking results and to understand the thermodynamic properties of the ligand-protein complex. strath.ac.uk Furthermore, MD simulations have been used to investigate the conformational changes in the NLRP3 inflammasome upon binding of piperidin-4-yl containing inhibitors. mdpi.com These simulations can track the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand and protein atoms, providing insights into the stability of the complex and the flexibility of different regions of the molecule. For "this compound," MD simulations would be crucial in assessing the stability of its binding pose and in identifying any conformational rearrangements that may occur upon binding to a biological target.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate means to investigate the electronic properties and reactivity of molecules.
Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum chemical method to analyze the electronic structure of molecules. For "this compound," DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting regions that are prone to electrophilic or nucleophilic attack. Quantum chemical calculations on related complex organic molecules have successfully used these parameters to predict their reactivity. epstem.net
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 3.5 D |
Spectroscopic Property Prediction for Structural Elucidation Methodologies (e.g., NMR, Mass Spectrometry)
Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for the structural elucidation of newly synthesized compounds. For "this compound," theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy) can be compared with experimental data to confirm its structure.
The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating NMR chemical shifts. epstem.net Studies on piperidine-containing compounds have shown a strong correlation between theoretically calculated and experimentally measured chemical shifts, aiding in the conformational analysis of the piperidine ring. nih.govasianpubs.org Similarly, predicted mass spectrometry fragmentation patterns can help in the interpretation of experimental mass spectra.
Chemoinformatics and Ligand-Based Design
Chemoinformatics applies computational methods to analyze large datasets of chemical compounds, while ligand-based drug design focuses on the properties of known active molecules to develop new ones. For "this compound," these approaches can be used to build structure-activity relationships (SAR) and to design novel derivatives with improved properties.
By analyzing a series of analogs of "this compound," it is possible to identify the structural features that are essential for a particular biological activity. For example, research on arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors involved the synthesis and testing of a library of compounds to establish a clear SAR. mdpi.com This study revealed that specific substitutions on the pyridine ring and the nature of the group at the 6-position were critical for inhibitory activity. mdpi.com Similarly, by systematically modifying the methoxy (B1213986) and amine groups of "this compound" and evaluating their effects, a robust SAR model can be developed. This model can then be used to predict the activity of virtual compounds and to prioritize the synthesis of the most promising candidates.
| Compound Name |
|---|
| This compound |
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a cornerstone of modern drug discovery, allowing chemists to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process known as virtual screening. This allows for the identification of novel molecules that match the pharmacophore and are therefore likely to be active at the target of interest. nih.govnih.gov
For a compound like this compound, a hypothetical pharmacophore model would be constructed based on its key structural features. The table below outlines the potential pharmacophoric features of this molecule.
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrogen Bond Acceptor | Nitrogen atom on the pyridine ring | Interaction with donor groups in a protein binding site. |
| Hydrogen Bond Acceptor | Oxygen atom of the methoxy group | Interaction with donor groups in a protein binding site. |
| Hydrogen Bond Donor | Amine (NH2) group on the piperidine ring | Interaction with acceptor groups in a protein binding site. |
| Positive Ionizable Group | Basic nitrogen of the piperidine amine | Formation of ionic bonds or salt bridges with acidic residues. |
| Hydrophobic/Aromatic | Pyridine ring | Pi-stacking or hydrophobic interactions. |
This table represents a theoretical analysis, as no specific pharmacophore models have been published for this compound.
The process of analog discovery for this compound would involve using such a pharmacophore model to screen virtual libraries. This could lead to the identification of new scaffolds that retain the key interaction points but have different core structures, potentially improving properties like potency, selectivity, or metabolic stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors that quantify physicochemical properties (such as size, hydrophobicity, and electronic properties), QSAR models can predict the activity of new, unsynthesized molecules. mdpi.com This predictive capability is invaluable for prioritizing which analogs to synthesize and test, thereby saving significant time and resources. researchgate.net
For a series of analogs based on the this compound scaffold, a QSAR study would involve synthesizing a set of related compounds and measuring their biological activity. Various descriptors would then be calculated for each molecule.
Table of Potential QSAR Descriptors for this compound Analogs
| Descriptor Class | Specific Example | Property Measured |
| Electronic | Dipole Moment, Atomic Charges | Distribution of electrons in the molecule. |
| Steric/Topological | Molecular Weight, Molecular Surface Area | Size and shape of the molecule. |
| Hydrophobic | LogP | The molecule's solubility in water versus lipids. |
| Structural | Number of Rotatable Bonds | Molecular flexibility. |
This table is illustrative of descriptors that would be used in a QSAR study. No specific QSAR model for this compound has been published.
The resulting QSAR model, often expressed as a linear equation, would highlight which properties are most important for activity. For example, a model might show that increasing hydrophobicity at a certain position on the pyridine ring leads to higher potency, while bulky substituents on the piperidine ring are detrimental. Such insights provide a clear, data-driven rationale for the design of the next generation of compounds. mdpi.com
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the preclinical mechanistic biological investigations of derivatives of the compound This compound .
While extensive research exists for a wide range of piperidine and pyridine derivatives, the data does not pertain to the specific chemical scaffold requested. The available studies focus on different structural classes, such as:
Arylpyridin-2-yl guanidines as MSK1 inhibitors. nih.govresearchgate.netmdpi.com
N-(4-piperidinyl)-2-indolinones targeting the nociceptin receptor. nih.gov
Various piperidine derivatives as Histamine (B1213489) H3 and Sigma-1 receptor antagonists. nih.gov
Sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as NLRP3 inflammasome inhibitors. unito.itmdpi.com
Pyridazinobenzylpiperidine derivatives as Monoamine Oxidase (MAO) inhibitors. mdpi.comresearchgate.net
These compounds, while sharing broad structural features like a piperidine or pyridine ring, are not derivatives of this compound and their biological data cannot be extrapolated to the requested compound series.
Therefore, it is not possible to generate the requested article focusing solely on the preclinical mechanistic investigations of derivatives of this compound as the specific research data is not available in the public domain.
Preclinical Mechanistic Biological Investigations in Vitro and Non Clinical in Vivo Studies on Derivatives
Cellular Mechanistic Assays (Non-Clinical Context)
Cellular Permeability and Uptake Studies
Cellular permeability and uptake are critical parameters in drug discovery, determining a compound's ability to cross biological membranes and reach its target. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict the intestinal absorption of orally administered drugs. researchgate.netnih.gov These cells, derived from human colorectal adenocarcinoma, form a monolayer with tight junctions that mimics the intestinal epithelial barrier.
While no specific cellular permeability data for 1-(3-Methoxypyridin-2-yl)piperidin-4-amine derivatives were found, studies on other heterocyclic compounds, such as azaindole derivatives, demonstrate how such data is generated and reported. For instance, a study on azaindole derivatives showed marked improvements in permeability compared to their indole counterparts. pharmablock.com The apparent permeability coefficient (Papp) is a key metric obtained from these assays.
Table 1: Illustrative Caco-2 Permeability of Azaindole Derivatives
| Compound | Apparent Permeability (Papp) (nm/s) |
|---|---|
| Indole Prototype | 169 |
| 4-Azaindole | 76 |
| 5-Azaindole | 19 |
| 6-Azaindole | < 15 |
| 7-Azaindole | 168 |
Note: This data is for a series of indole and azaindole derivatives and is not directly related to this compound. pharmablock.com
Preclinical In Vitro ADME Profiling Methodologies
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is essential in early drug discovery to assess the pharmacokinetic properties of a compound. These assays help in identifying and optimizing candidates with favorable drug-like properties.
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods to evaluate a compound's susceptibility to metabolism by drug-metabolizing enzymes. pharmablock.com The half-life (t½) of a compound in these systems is a common endpoint.
For example, a study on azaindole derivatives demonstrated enhanced metabolic stability in human liver microsomes (HLM) compared to the parent indole compound.
Table 2: Illustrative Metabolic Stability of Azaindole Derivatives in Human Liver Microsomes (HLM)
| Compound | Half-life (t½) in HLM (min) |
|---|---|
| Indole Prototype | 16.9 |
| 4-Azaindole | > 100 |
| 5-Azaindole | > 100 |
| 6-Azaindole | 38.5 |
| 7-Azaindole | 49.5 |
Note: This data is for a series of indole and azaindole derivatives and is not directly related to this compound. pharmablock.com
As mentioned in section 5.2.3., the Caco-2 cell system is a cornerstone for in vitro permeability assessment. researchgate.netnih.gov It can also be used to investigate the role of active transport mechanisms, such as efflux by P-glycoprotein (P-gp), by measuring permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A Papp / A-B Papp) greater than 2 is often indicative of active efflux.
While specific data for this compound derivatives is unavailable, a study on fluoroalkenes as DGKα/ζ inhibitors provides an example of how Caco-2 permeability data is presented. acs.org
Table 3: Illustrative Caco-2 Permeability Data for a Series of DGKα/ζ Inhibitors
| Compound | Caco-2 Papp (10⁻⁶ cm/s) |
|---|---|
| Compound 27 | 0.6 |
| Compound 28 | 0.7 |
| Compound 29 | 2.2 |
Note: This data is for a series of fluoroalkene-containing compounds and is not directly related to this compound. acs.org
The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to act at its target site. High plasma protein binding can limit the free fraction of a drug, potentially affecting its efficacy and clearance. Equilibrium dialysis and ultrafiltration are common methods to determine the percentage of a compound bound to plasma proteins.
No plasma protein binding data was found for this compound derivatives. However, research on other piperidine-containing compounds illustrates how this data is typically reported. A study on P2Y14R antagonists measured plasma protein binding in multiple species. researchgate.net
Table 4: Illustrative Plasma Protein Binding of Selected P2Y14R Antagonists
| Compound | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) |
|---|---|---|---|
| Antagonist 1 | >99 | >99 | >99 |
| Antagonist 2 | 98.5 | 97.8 | 98.1 |
| Antagonist 3 | 99.2 | 98.9 | 99.0 |
Note: This data is for a series of phenyl-piperidine derivatives and is not directly related to this compound. researchgate.net
Animal Model Studies for Mechanistic Pathway Elucidation (Strictly non-clinical and non-efficacy/safety focused)
Non-clinical animal models are utilized to understand the mechanism of action of a compound and to identify biomarkers that can be used to monitor its effects.
Pharmacodynamic (PD) biomarkers are molecular or cellular indicators that demonstrate that a drug has reached its target and elicited a biological response. nih.gov Analysis of these biomarkers in animal tissues can provide crucial insights into a compound's mechanism of action and help to establish a relationship between drug exposure and target engagement.
A thorough search of the scientific literature did not reveal any studies reporting on the use of pharmacodynamic biomarkers for the mechanistic pathway elucidation of this compound or its derivatives in non-clinical animal models. The identification and validation of relevant PD biomarkers would be a critical step in the preclinical development of this compound class. nih.gov
Target Engagement and Occupancy Studies in Animal Models
While direct preclinical investigations into the in vivo target engagement and occupancy of this compound itself are not extensively documented in publicly available literature, studies on structurally related compounds and derivatives provide significant insights into the methodologies used to confirm interaction with their intended biological targets in animal models. These studies often employ advanced imaging techniques, such as Positron Emission Tomography (PET), and radiolabeled ligands to visualize and quantify the extent to which a compound binds to its target in the central nervous system and other tissues.
Research on derivatives of the core 2-aminopyridine (B139424) and methoxypyridine scaffolds has demonstrated successful target engagement in vivo. For instance, a series of 2-amino-4-methylpyridine analogues were developed as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. One such derivative, [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine, was synthesized and evaluated as a potential PET tracer to image iNOS activation. researchgate.netnih.gov In a mouse model of lipopolysaccharide (LPS)-induced inflammation, biodistribution studies revealed a higher uptake of this tracer in the lungs of the treated mice compared to control animals. researchgate.netnih.gov Furthermore, the administration of a known iNOS inhibitor led to a reduction in tracer uptake, providing evidence of specific target engagement. researchgate.netnih.gov MicroPET imaging studies corroborated these findings, showing an accumulation of the radiotracer in the lungs of the LPS-treated mice, consistent with the location of iNOS expression. researchgate.netnih.gov
In a similar vein, a 2-methoxyphenyl piperazine (B1678402) derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, was radiolabeled with Carbon-11 and assessed for its ability to map the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) in the brain. nih.gov PET and biodistribution studies in animal models demonstrated high uptake of the tracer in the brain. nih.gov The distribution pattern of the tracer activity showed a direct correlation with the known abundance of mGluR1 receptors, with the highest uptake observed in the cerebellum, followed by the thalamus and striatum, while negligible activity was seen in the pons. nih.gov This correlation between tracer accumulation and receptor density is a strong indicator of target engagement.
Another key methodology for quantifying target interaction in vivo is the receptor occupancy study. An example of this can be seen in the use of [³H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine, a selective antagonist for the mGlu5 receptor, to quantify the in vivo receptor occupancy of other mGlu5 receptor antagonists in the brains of rats and mice. nih.gov The administration of unlabeled mGlu5 receptor antagonists, such as MPEP and MTEP, resulted in a reduction of the binding of the radiolabeled ligand, reflecting the occupancy of the mGlu5 receptors by the unlabeled compounds. nih.gov Such studies are crucial for establishing the relationship between the dose of a drug and the extent of its interaction with the target receptor in a living organism.
These examples from related compounds illustrate the established preclinical pathways for demonstrating and quantifying target engagement and occupancy in animal models. The use of PET imaging with radiolabeled derivatives and in vivo receptor occupancy assays are powerful tools to confirm that a compound reaches its intended target in the body and binds to it in a specific and measurable manner.
| Compound Class/Derivative | Animal Model | Key Findings |
| 2-Amino-4-methylpyridine analogue ([¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine) | Mouse model of LPS-induced inflammation | Higher tracer uptake in lungs of treated mice compared to controls; tracer uptake reduced by a known iNOS inhibitor, confirming target engagement. researchgate.netnih.gov |
| 2-Methoxyphenyl piperazine derivative (N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine) | Not specified in abstract | High brain uptake with a distribution pattern correlating to mGluR1 receptor density, indicating target engagement. nih.gov |
| Methoxy-pyridinyl antagonist ([³H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine) | Rat and Mouse | Successfully used to quantify the in vivo receptor occupancy of other mGlu5 receptor antagonists. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methoxypyridin-2-yl)piperidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine and piperidine derivatives. Key steps include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature Control : Reactions are often conducted under reflux (80–120°C) to balance kinetic and thermodynamic product formation .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures improves purity (>95%) .
- Yield Optimization : Catalysts like palladium or copper can accelerate coupling steps, while inert atmospheres (N₂/Ar) prevent oxidation .
Table 1 : Comparison of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | None | 65–75 | 92 |
| Pd-Catalyzed Coupling | Acetonitrile | Pd(OAc)₂ | 80–85 | 97 |
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., methoxy group at δ ~3.8 ppm) and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 207.147 (C₁₁H₁₇N₃O⁺) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric interactions with biological targets .
- HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methoxypyridin-2-yl moiety influence the reactivity and biological activity of this compound?
- Methodological Answer :
- Electronic Effects : The methoxy group donates electron density via resonance, increasing pyridine ring basicity and altering hydrogen-bonding capacity with targets like enzymes or receptors .
- Steric Effects : The 3-methoxy substituent creates steric hindrance, limiting rotational freedom and favoring specific binding conformations. Computational models (e.g., DFT) predict torsional angles of ~15° between pyridine and piperidine rings .
- Biological Impact : Enhanced interactions with serotonin or dopamine receptors have been hypothesized due to structural analogy to neurotransmitter scaffolds .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina assess binding poses in receptor active sites (e.g., 5-HT₂A). Use force fields (AMBER/CHARMM) to account for ligand flexibility .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to evaluate stability of receptor-ligand complexes .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values against monoamine transporters .
Q. How can researchers resolve discrepancies in biological assay data when testing this compound across different experimental models (e.g., cell lines vs. animal studies)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. SH-SY5Y) by verifying receptor expression levels via qPCR .
- Dose-Response Curves : Use Hill slope analysis to compare potency (EC₅₀) across models. Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity in vivo) .
- Control Experiments : Include reference compounds (e.g., ketanserin for 5-HT₂A) to normalize data and identify assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
